5-Amino-3-methoxy-4-methylbenzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

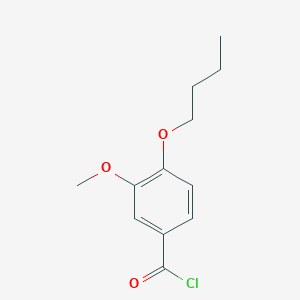

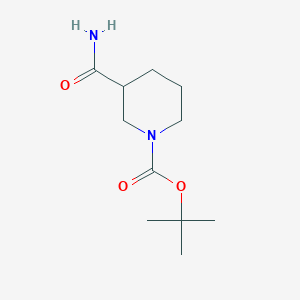

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is a chemical compound with the molecular formula C9H11NO3 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester can be represented by the formula C9H11NO3 . The structure can be visualized using specialized software that can interpret 2D Mol files or computed 3D SD files .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester include its molecular weight and formula, which are 181.189 Da and C9H11NO3, respectively . More specific properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Photodynamic Therapy Enhancement

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester has been explored in the context of enhancing photodynamic therapy (PDT). PDT, a treatment modality used in various medical fields, including oncology and dermatology, relies on photosensitizing agents, light, and oxygen to induce a therapeutic effect. The compound may influence the bioavailability and effectiveness of photosensitizers or play a role in modulating the biological pathways involved in PDT. By understanding its interactions and effects, researchers can potentially improve PDT outcomes for conditions such as skin cancers and psoriasis (Gerritsen et al., 2008).

Biomaterials and Polymer Research

The compound is also of interest in the field of biomaterials and polymer research. Its chemical structure may be utilized in synthesizing novel polymers or modifying existing materials to impart desired properties such as biocompatibility, degradability, or mechanical strength. These materials could find applications in medical devices, drug delivery systems, or environmentally friendly packaging solutions (Petzold-Welcke et al., 2014).

Chemical Synthesis and Organic Chemistry

In organic chemistry, 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester may serve as a building block or intermediate in the synthesis of complex molecules. Its functional groups offer points of reactivity that can be leveraged to construct molecules with pharmaceutical, agricultural, or material applications. Research in this area focuses on developing efficient, selective, and environmentally friendly synthetic routes (Gomaa & Ali, 2020).

Analytical Chemistry and Method Development

This compound is also relevant in analytical chemistry, where it may be used as a standard or reference compound in the development of analytical methods. Such methods could be essential for the quality control of pharmaceuticals, the detection of environmental pollutants, or the study of biological samples. The development of sensitive, specific, and rapid analytical techniques is crucial for advancing research and ensuring safety and efficacy in various fields (Bannon et al., 1982).

Propiedades

IUPAC Name |

methyl 3-amino-5-methoxy-4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(11)4-7(10(12)14-3)5-9(6)13-2/h4-5H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFGDXCXNZOUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563682 |

Source

|

| Record name | Methyl 3-amino-5-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester | |

CAS RN |

69660-37-3 |

Source

|

| Record name | Methyl 3-amino-5-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.